Methyl ricinoleate, derived from castor oil, is a potential biodiesel fuel additive due to its unique chemical structure. Research suggests it can enhance the performance of environmentally friendly fuels in several ways [].
Beyond its use as a fuel additive, methyl ricinoleate holds promise as a renewable source for producing various bio-based chemicals.
Researchers are also investigating the potential of methyl ricinoleate in other areas:
Methyl ricinoleate is an ester derived from ricinoleic acid, which is a naturally occurring unsaturated omega-9 fatty acid found predominantly in castor oil. The chemical formula for methyl ricinoleate is . It consists of a long hydrocarbon chain with a hydroxyl group, making it a unique compound with both hydrophobic and hydrophilic characteristics. Methyl ricinoleate is recognized for its potential as a platform chemical in the synthesis of various functional compounds, including polymers and fine chemicals, due to its reactive hydroxyl group and unsaturation .
Methyl ricinoleate exhibits several biological activities, primarily attributed to its fatty acid structure. It has been studied for its potential anti-inflammatory properties and its role in promoting skin hydration. Additionally, it has applications in pharmaceuticals and cosmetics due to its emollient properties. The compound's derivatives are also explored for their antimicrobial effects and potential use in drug delivery systems .
Methyl ricinoleate can be synthesized through various methods:
Methyl ricinoleate has diverse applications across multiple fields:
Studies on the interactions of methyl ricinoleate focus on its biochemical interactions within biological systems. For instance, research indicates that it can modulate inflammatory responses and enhance skin barrier function when used topically. Additionally, its derivatives have been investigated for their interactions with microbial membranes, suggesting potential antimicrobial properties .
Methyl ricinoleate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
Compound | Chemical Formula | Notable Features |
---|---|---|
Methyl oleate | Derived from oleic acid; more common in vegetable oils. | |
Methyl linoleate | Derived from linoleic acid; polyunsaturated fatty acid. | |
Methyl stearate | Saturated fatty acid; commonly used in cosmetics. |
Methyl ricinoleate is unique due to the presence of a hydroxyl group on the fatty acid chain, which imparts distinctive properties such as increased reactivity and potential biological activity compared to other esters like methyl oleate or methyl stearate. Its ability to participate in specific reactions like ring-closing metathesis further distinguishes it as a valuable platform chemical for various applications .
Castor oil, the precursor to methyl ricinoleate, has been utilized since antiquity for medicinal and industrial purposes. The esterification of ricinoleic acid—castor oil’s primary fatty acid—into methyl ricinoleate gained prominence in the mid-20th century as industries sought stable, bio-based alternatives to petroleum-derived compounds. Early applications focused on its role as a plasticizer for cellulose resins and polyvinyl acetate, where its hydroxyl group improved compatibility with polar polymers. By the 1970s, methyl ricinoleate became a staple in metalworking fluids due to its dual functionality as a lubricant and corrosion inhibitor.
The compound’s industrial relevance expanded with the rise of green chemistry. For instance, methyl ricinoleate-based biodiesel blends (up to 40% by volume) were shown to meet EN 590 standards for diesel engines, offering a renewable alternative with superior lubricity. Concurrently, its low toxicity and biodegradability propelled its adoption in cosmetics, where it acts as an emollient and emulsion stabilizer. Today, global production exceeds 50,000 metric tons annually, driven by demand from the polymer, energy, and personal care sectors.
Methyl ricinoleate ($$ \text{C}{19}\text{H}{36}\text{O}_3 $$) distinguishes itself from other castor oil derivatives through its esterified hydroxyl group and cis-9,12 diunsaturated structure. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 312.49 g/mol | |
Density | 0.925 g/cm³ | |
Boiling Point | 170°C at 1 mmHg | |
Viscosity | 0.3 Pa·s at 25°C | |
Solubility | Insoluble in water; miscible in ethanol, DMSO |
Compared to ricinoleic acid, methyl ricinoleate’s ester group enhances thermal stability (decomposition temperature: 210°C vs. 180°C) and reduces polarity, enabling broader compatibility with nonpolar matrices like polystyrene. The hydroxyl group at C12 facilitates hydrogen bonding, making it effective in surfactant formulations. In contrast, hydrogenated castor oil derivatives lack the unsaturated bond, limiting their utility in metathesis reactions.
Recent studies have explored methyl ricinoleate’s potential in three domains:
These advancements underscore methyl ricinoleate’s versatility as a platform chemical for sustainable manufacturing.
Transesterification represents the primary industrial method for methyl ricinoleate synthesis, involving the reaction between castor oil triacylglycerols and methanol to produce the desired methyl ester along with glycerol as a byproduct [1] [5]. The process typically operates under mild conditions, with temperatures below 100°C and reaction times ranging from 1 to 6 hours [5] [9].
The conventional alkaline transesterification employs sodium methoxide, sodium hydroxide, or potassium hydroxide as catalysts [1] [5] [8]. Research conducted at the University of Graz demonstrated that castor oil transesterification with methanol and potassium hydroxide in multiple steps achieves high conversion rates to the corresponding methyl esters [7]. The optimized procedure involves initial water removal from castor oil at 413 K for 2 hours, followed by reaction at 303 K with sodium hydroxide dissolved in anhydrous methanol [41].
Process optimization studies have identified critical parameters affecting methyl ricinoleate yield and purity. Temperature optimization reveals that reaction rates increase significantly up to 80°C, beyond which catalyst deactivation occurs due to sintering effects [28]. The methanol to castor oil molar ratio significantly influences conversion efficiency, with optimal ratios typically ranging from 6:1 to 10:1 [9] [31]. Reaction time optimization studies indicate that conversion increases linearly during initial stages, with most favorable reaction periods extending to 6 hours [17] [50].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 30-60°C | 96.7% yield at 30°C [9] |
Reaction Time | 2-6 hours | Maximum conversion at 6h [17] |
Methanol:Oil Ratio | 6:1 | Optimal conversion efficiency [9] |
Catalyst Loading | 0.9-1.5% | 96.7% yield at 0.9% [9] |
Orthogonal experimental design studies have determined optimal process conditions: reaction temperature of 30°C, reaction time of 6 hours, methanol to oil molar ratio of 6:1, and catalyst dosage of 0.9% [9]. Under these optimized conditions, product yield reaches 96.7% with methyl ricinoleate content of 84.1% [9].
The two-step transesterification process has emerged as an alternative approach for feedstocks with high free fatty acid content [44]. The first step employs acid catalysis using sulfuric acid at 0.60 weight ratio methanol-to-oil in the presence of 1% sulfuric acid for 1 hour at 50°C [44]. The second step utilizes base transesterification of the product from the first step, achieving biodiesel yields up to 74% under optimized conditions [44].
Ionic liquids have demonstrated significant potential as environmentally benign catalysts for methyl ricinoleate synthesis [2] [11]. Research utilizing ionic liquids as catalysts in transesterification reactions shows enhanced selectivity and recyclability compared to conventional alkaline catalysts [2]. The 1-butyl-3-methylimidazolium and 1-butyl-2,3-dimethylimidazolium type ionic liquids with various anions including hexafluorophosphate, tetrafluoroborate, and bis(trifluoromethanesulfonyl)imide have been successfully employed [12] [13].
Comparative studies reveal that 1-butyl-2,3-dimethylimidazolium type ionic liquids provide superior catalytic performance compared to 1-butyl-3-methylimidazolium analogues in methyl ricinoleate synthesis [12] [13]. The ionic liquid catalyst systems enable catalyst recycling, with studies demonstrating successful reuse for multiple reaction cycles without significant activity loss [12] [13].
Brønsted acidic ionic liquids, particularly 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate, have proven effective for oligomeric ricinoleic acid preparation under solvent-free conditions [15]. This ionic liquid catalyst achieves qualified products with acid values of 51 mg potassium hydroxide per gram after 6 hours at 190°C and 50 kilopascals pressure [15].
Phase-transfer catalysis has been successfully applied to esterification reactions involving organic acids, demonstrating potential for methyl ricinoleate synthesis [20]. Tetrabutylammonium bromide, tetrahexylammonium bromide, and benzyltriethylammonium bromide function as effective phase-transfer catalysts in esterification processes [20]. The activation energy for phase-transfer catalyzed esterification processes typically exceeds 10 kilocalories per mole, indicating chemical reaction control rather than mass transfer limitations [20].
Temperature effects on phase-transfer catalyzed reactions show optimal performance ranges, with excessive temperatures leading to reduced catalyst effectiveness [20]. The amount of phase-transfer catalyst significantly influences reaction kinetics, with optimal loadings typically ranging from 0.004 to 0.006 mol for laboratory-scale reactions [20].
Enzymatic synthesis of methyl ricinoleate employs immobilized lipases, particularly Candida antarctica lipase B, which demonstrates high specificity and operational stability [17] [47] [49]. The enzymatic approach offers advantages including mild reaction conditions, reduced byproduct formation, and enhanced product purity [17] [47].
Candida antarctica lipase B exhibits optimal activity at pH 8.0 and temperature of 35°C, maintaining stability within these ranges [49]. Kinetic studies of enzymatic methyl ricinoleate hydrolysis reveal optimal conditions at 60°C, buffer to methyl ricinoleate ratio of 2:1, and 4% enzyme concentration, achieving maximum conversion of 98.5% [17] [50].
The enzymatic process follows first-order reversible reaction kinetics, with activation energy for the forward reaction determined as 14.69 kilojoules per mole [17]. Temperature effects on enzymatic reactions show increased conversion rates up to 60°C, beyond which enzyme deactivation occurs [17] [50].
Enzyme System | Temperature | Conversion | Reaction Time |
---|---|---|---|
Candida antarctica Lipase B | 60°C | 98.5% | 6 hours [17] |
Immobilized Lipozyme CalB | 70°C | High activity | 3-4 hours [18] |
Novozym 435 | 40-60°C | Variable | 6 hours [50] |
Immobilized enzyme derivatives demonstrate enhanced operational stability, with some preparations maintaining 100% enzymatic activity after eight months of storage [18]. Enzyme reusability studies show successful application of the same biocatalyst for three consecutive reaction cycles without apparent activity loss [18].
Liquid-liquid extraction represents a primary method for methyl ricinoleate enrichment from castor oil methyl ester mixtures [4] [22] [24] [25]. The process utilizes ternary systems comprising castor oil methyl esters, refined vegetable oils or light paraffins, and aqueous polar solvents [22] [24] [25].
The liquid-liquid extraction process achieves methyl ricinoleate enrichment up to 98% purity from castor oil methyl esters through selective extraction in the presence of refined vegetable oils using aqueous polar solvents [22] [24] [25]. The method provides extraction yields ranging from 75% to 90% with final purity levels between 95% and 99% [22] [25].
Process optimization involves mixing castor oil methyl esters with refined normal vegetable oil in suitable proportions, followed by selective methyl ricinoleate extraction using polar aqueous solvents [22] [25]. The extracted material undergoes subsequent de-solventization and drying to obtain the enriched methyl ricinoleate fraction [22] [25].
The non-destructive nature of the liquid-liquid extraction method preserves the chemical integrity of methyl ricinoleate while achieving high separation efficiency [21] [22]. The process requires careful selection of solvent systems to maximize selectivity for methyl ricinoleate over other fatty acid methyl esters present in the castor oil mixture [24].
Flash chromatography using silica gel provides effective separation of methyl ricinoleate from complex fatty acid methyl ester mixtures [7] [32]. The University of Graz procedure employs dry flash chromatography with silica gel and petroleum ether/diethyl ether as the mobile phase [7]. This method successfully separates 2.5 grams of fatty acid methyl esters, yielding 1.5 grams of ricinoleic acid methyl ester with purity exceeding 99.5% [7].
Column chromatography on silica gel enables purification of methyl ricinoleate from crude transesterification products [37]. The procedure utilizes gradient elution with 0-4% acetone in petroleum ether, effectively separating methyl ricinoleate from methyl oleate and methyl linoleate impurities [37]. The method achieves retention factor values of approximately 0.4 for methyl ricinoleate using petroleum ether/acetone (80:20) solvent systems [37].
High-performance thin-layer chromatography has been developed for ricinoleic acid quantification, employing silica gel 60 F254 precoated aluminum plates with toluene:ethyl acetate:formic acid (6:4:0.2) mobile phase [23]. The method provides compact spots at retention factor values of 0.66, with linearity ranges of 20-100 nanograms per spot and correlation coefficients exceeding 0.998 [23].
Gas chromatography-mass spectrometry enables simultaneous analysis of fatty acids and fatty acid methyl esters, including methyl ricinoleate [36]. The method employs solid-phase microextraction arrow headspace extraction combined with isotope-labeling derivatization using deuterated methanol [36]. This approach exploits chromatographic isotope effects to distinguish between original fatty acid methyl esters and those formed during derivatization [36].
Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved |
---|---|---|---|
Dry Flash Chromatography | Silica Gel | Petroleum ether/Diethyl ether | >99.5% [7] |
Column Chromatography | Silica Gel | 0-4% Acetone in Petroleum ether | High purity [37] |
HPTLC | Silica Gel 60 F254 | Toluene:Ethyl acetate:Formic acid | Analytical grade [23] |
Advanced purification protocols combine multiple chromatographic steps to achieve analytical-grade methyl ricinoleate [37]. Initial column chromatography removes major impurities, followed by thin-layer chromatography monitoring to ensure complete separation [37]. Treatment with potassium carbonate in methanol effectively removes certain byproducts, further enhancing final product purity [37].
Methyl ricinoleate serves as an effective replacement for castor oil in hydraulic fluid formulations, offering superior performance characteristics due to its unique molecular structure [1] [2]. The compound demonstrates excellent lubricity derived from its hydroxyl functionality, which contributes to enhanced wear protection and reduced friction in hydraulic systems [3]. Research has shown that methyl ricinoleate provides improved low-temperature performance and enhanced oxidative stability compared to unmodified castor oil [3].
The hydroxyl functionality in methyl ricinoleate is crucial for its effectiveness in hydraulic applications, as it provides excellent lubricity while maintaining good flow properties at low temperatures [3]. This characteristic enables the compound to deliver anti-rusting and corrosion prevention benefits, significantly enhancing the protective properties of hydraulic fluid formulations [3] [1].
Methyl ricinoleate demonstrates exceptional performance in cutting oil applications, where it serves as a bio-based alternative to traditional petroleum-based formulations [4]. Environmental studies have confirmed that triethanolamine ricinoleate-based cutting fluids exhibit superior cooling, cleaning, anti-rust, anti-corrosive, and lubricating properties while remaining completely free of harmful substances such as mineral oil, animal oil, and nitrites [4].
The compound's effectiveness in metalworking applications is attributed to its nonionic surfactant properties, which enable it to lower friction and increase the lubricating ability of cutting fluids [4]. Research has demonstrated that methyl ricinoleate-based cutting fluids maintain stable and reliable quality with extended service life, making them ideal for various metal processing operations [4].
Key performance characteristics include:
In gear lubricant formulations, methyl ricinoleate provides enhanced anti-wear performance and improved tribological properties [1] [2]. The compound's unique chemical structure enables it to function effectively in various gear oil applications, including motor fuels and cylinder lubricants [1] [2].
Studies have shown that methyl ricinoleate delivers additional benefits including anti-rusting and corrosion prevention, making it particularly valuable for gear systems operating in challenging environments [1] [2]. The compound's ability to maintain lubrication effectiveness under high loads and varying temperatures makes it suitable for industrial gear applications requiring reliable performance [3].
Methyl ricinoleate functions as a highly effective surfactant in cosmetic formulations, demonstrating excellent surface-active properties that enable the formation of stable emulsions [5] [6]. The compound's molecular structure allows it to reduce surface tension effectively, facilitating the mixing of oil and water phases in cosmetic products [7].
As a cleansing surfactant, methyl ricinoleate exhibits superior performance in removing carbon-containing and oily dirt from skin and hair [5]. Its effectiveness as a detergent substance is enhanced by its biodegradable nature, making it suitable for environmentally conscious cosmetic formulations [5].
The compound's emulsifying capabilities are particularly valuable in cosmetic formulations where stable oil-water emulsions are required [6] [8]. Methyl ricinoleate enables the formation of finely dispersed mixtures, contributing to product stability and performance [7]. Its use as an emulsion stabilizer helps maintain product integrity over extended periods, reducing separation and improving shelf life [9].
Research has confirmed that methyl ricinoleate functions effectively as both a surfactant and emulsifier, providing dual functionality that simplifies formulation processes while enhancing product performance [7] [6].
Methyl ricinoleate serves as an effective skin conditioning agent with emollient properties, helping to maintain the soft, smooth, and pliable appearance of skin [5] [10]. The compound's ability to remain on the skin surface or penetrate the stratum corneum enables it to function as a lubricant, reducing flaking and improving skin appearance [10].
In hair care applications, methyl ricinoleate provides conditioning benefits that improve hair texture and manageability [6]. The compound's moisturizing properties make it particularly suitable for formulations targeting dry or damaged hair, where enhanced conditioning is required [6].
Key cosmetic applications include:
Methyl ricinoleate has emerged as a valuable component in pharmaceutical drug delivery systems, particularly in self-emulsifying drug delivery systems (SEDDS) [11]. These systems form homogeneous isotropic mixtures that emulsify in aqueous media, creating oily droplets typically in the nanosize range for enhanced drug bioavailability [11].
The compound's biocompatible nature and ability to enhance the delivery of active ingredients make it suitable for both topical and oral pharmaceutical applications [12] [13]. Research has demonstrated that methyl ricinoleate can improve drug solubility and absorption, particularly for poorly soluble drugs that require enhanced bioavailability [11].
Methyl ricinoleate serves as a precursor for bioactive derivatives through various chemical modifications [14] [15]. Studies have shown that ricinoleic acid derivatives, including methyl ricinoleate, exhibit significant antimicrobial activities and can enhance the effectiveness of conventional antibiotics [14] [15].
Research has confirmed that methyl ricinoleate derivatives demonstrate antimicrobial activity against various pathogens, with some compounds showing synergistic effects when combined with standard antibiotics such as gentamicin, tetracycline, ciprofloxacin, and ampicillin [14] [15].
The compound's chemical structure enables its use in controlled release drug delivery systems [16] [17]. Castor oil-based biodegradable polymers incorporating methyl ricinoleate have been developed for prolonged local drug release, maintaining therapeutic concentrations while minimizing systemic exposure [17].
Studies have demonstrated that methyl ricinoleate-based systems can provide:
Methyl ricinoleate represents a promising biodiesel derived from castor oil, offering unique performance characteristics due to its hydroxyl molecular structure [18] [19]. Unlike other plant oils, the hydroxyl functionality provides exceptional lubricity properties that distinguish it from conventional fatty acid methyl esters [20] [19].
Research has demonstrated that methyl ricinoleate burns cleanly when blended with petroleum diesel in truck and tractor engines, making it suitable for direct biodiesel applications [18] [19]. The compound's unique chemical properties make it an ideal candidate for fuel applications, offering environmental benefits while maintaining engine performance [19].
Studies have shown that methyl ricinoleate is significantly more effective as a lubricity enhancer compared to non-hydroxylated fatty acid methyl esters [20]. Research conducted using the High Frequency Reciprocating Rig (HFRR) method demonstrated that even minimal concentrations of methyl ricinoleate can substantially improve diesel fuel lubricity [21] [22] [23].
Key lubricity enhancement findings include:
Methyl ricinoleate contributes to emission reduction in diesel engines through its clean burning characteristics [18] [19]. The compound's oxygen content and chemical structure promote more complete combustion, resulting in reduced emissions of harmful pollutants [24] [25].
Research has demonstrated that biodiesel blends containing methyl ricinoleate can achieve:
Methyl ricinoleate serves as a platform chemical for the synthesis of biodegradable polymers, offering a sustainable alternative to petroleum-based materials [26] [27] [28]. The compound's unique hydroxyl functionality enables various chemical modifications that can produce polymers with tailored properties for specific applications [27] [28].
Research has demonstrated successful synthesis of high molecular weight poly(ricinoleic acid) using methyl ricinoleate as a starting material [29]. Studies have achieved polymer molecular weights up to 122 kDa through solution polycondensation in hydrophobic ionic liquids, significantly exceeding the performance of conventional melt polycondensation methods [29].
Key biodegradable polymer characteristics include:
Epoxy methyl ricinoleate (EMR) has emerged as a valuable bio-based component for epoxy resin modifications [31] [32] [33]. Research has shown that EMR can be successfully incorporated into epoxy systems to enhance toughness and flexibility while maintaining mechanical performance [31] [32].
Studies have demonstrated that EMR incorporation provides:
Methyl ricinoleate and its derivatives have proven effective as bio-based plasticizers for polymer applications, particularly in polyvinyl chloride (PVC) formulations [35] [36] [37]. Research has demonstrated that these compounds can effectively replace conventional phthalate plasticizers while providing superior migration resistance [35] [36].
Studies have shown that ricinoleic acid-based plasticizers offer:
Methyl ricinoleate-based modifications have shown significant promise in composite material applications [31]. Research using flax fiber reinforced composites has demonstrated that EMR incorporation can substantially improve mechanical properties while maintaining environmental sustainability [31].
Key composite enhancement benefits include: